molecular formula C8H4N3NaO2S B11810901 Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate

Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11810901
M. Wt: 229.19 g/mol
InChI Key: BUXUYHNEIASSRI-UHFFFAOYSA-M
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Description

Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and sodium hydroxide, followed by oxidation to form the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiadiazole ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole and pyridine derivatives.

Scientific Research Applications

Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4N3NaO2S

Molecular Weight

229.19 g/mol

IUPAC Name

sodium;5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C8H5N3O2S.Na/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

BUXUYHNEIASSRI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)C(=O)[O-].[Na+]

Origin of Product

United States

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